Cas no 2138343-05-0 (2-(2-methylcyclohexyl)-2H-1,2,3-triazol-4-amine)

2-(2-Methylcyclohexyl)-2H-1,2,3-triazol-4-amine is a specialized heterocyclic compound featuring a triazole core substituted with an amine group and a 2-methylcyclohexyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of the triazole ring offers stability and versatility for further functionalization, while the amine group enhances its suitability as a building block for derivatization. The 2-methylcyclohexyl substituent may influence steric and electronic properties, potentially improving selectivity in target interactions. This compound is of interest in medicinal chemistry for its potential as an intermediate in the synthesis of bioactive molecules, particularly those requiring rigid, lipophilic frameworks.
2-(2-methylcyclohexyl)-2H-1,2,3-triazol-4-amine structure
2138343-05-0 structure
Product name:2-(2-methylcyclohexyl)-2H-1,2,3-triazol-4-amine
CAS No:2138343-05-0
MF:C9H16N4
MW:180.250141143799
CID:6493248
PubChem ID:165749288

2-(2-methylcyclohexyl)-2H-1,2,3-triazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methylcyclohexyl)-2H-1,2,3-triazol-4-amine
    • 2138343-05-0
    • EN300-1114329
    • Inchi: 1S/C9H16N4/c1-7-4-2-3-5-8(7)13-11-6-9(10)12-13/h6-8H,2-5H2,1H3,(H2,10,12)
    • InChI Key: YJAGUZXMOYZYHY-UHFFFAOYSA-N
    • SMILES: N1(C2CCCCC2C)N=CC(N)=N1

Computed Properties

  • Exact Mass: 180.137496527g/mol
  • Monoisotopic Mass: 180.137496527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 56.7Ų

2-(2-methylcyclohexyl)-2H-1,2,3-triazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1114329-10g
2-(2-methylcyclohexyl)-2H-1,2,3-triazol-4-amine
2138343-05-0 95%
10g
$5652.0 2023-10-27
Enamine
EN300-1114329-5.0g
2-(2-methylcyclohexyl)-2H-1,2,3-triazol-4-amine
2138343-05-0
5g
$3812.0 2023-06-09
Enamine
EN300-1114329-0.25g
2-(2-methylcyclohexyl)-2H-1,2,3-triazol-4-amine
2138343-05-0 95%
0.25g
$1209.0 2023-10-27
Enamine
EN300-1114329-5g
2-(2-methylcyclohexyl)-2H-1,2,3-triazol-4-amine
2138343-05-0 95%
5g
$3812.0 2023-10-27
Enamine
EN300-1114329-0.05g
2-(2-methylcyclohexyl)-2H-1,2,3-triazol-4-amine
2138343-05-0 95%
0.05g
$1104.0 2023-10-27
Enamine
EN300-1114329-1g
2-(2-methylcyclohexyl)-2H-1,2,3-triazol-4-amine
2138343-05-0 95%
1g
$1315.0 2023-10-27
Enamine
EN300-1114329-0.1g
2-(2-methylcyclohexyl)-2H-1,2,3-triazol-4-amine
2138343-05-0 95%
0.1g
$1157.0 2023-10-27
Enamine
EN300-1114329-10.0g
2-(2-methylcyclohexyl)-2H-1,2,3-triazol-4-amine
2138343-05-0
10g
$5652.0 2023-06-09
Enamine
EN300-1114329-0.5g
2-(2-methylcyclohexyl)-2H-1,2,3-triazol-4-amine
2138343-05-0 95%
0.5g
$1262.0 2023-10-27
Enamine
EN300-1114329-1.0g
2-(2-methylcyclohexyl)-2H-1,2,3-triazol-4-amine
2138343-05-0
1g
$1315.0 2023-06-09

Additional information on 2-(2-methylcyclohexyl)-2H-1,2,3-triazol-4-amine

2-(2-Methylcyclohexyl)-2H-1,2,3-Triazol-4-Amine (CAS No: 2138343-05-0)

The compound 2-(2-Methylcyclohexyl)-2H-1,2,3-Triazol-4-Amine (CAS No: 2138343-05-0) is a highly specialized organic compound with a unique structure that combines a triazole ring system with a substituted cyclohexane moiety. This compound has garnered significant attention in the fields of medicinal chemistry and materials science due to its potential applications in drug development and advanced materials. The 1,2,3-triazole core is a heterocyclic structure known for its stability and reactivity, making it a valuable component in various chemical reactions and biological assays.

Recent studies have highlighted the importance of triazole-containing compounds in medicinal chemistry, particularly as scaffolds for designing bioactive molecules. The methylcyclohexyl group attached to the triazole ring introduces steric bulk and hydrophobicity, which can enhance the compound's pharmacokinetic properties. This makes 2-(2-Methylcyclohexyl)-2H-1,2,3-Triazol-4-Amine a promising candidate for further exploration in drug discovery programs targeting various therapeutic areas.

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring via click chemistry or other cyclization methods. The incorporation of the methylcyclohexyl group requires careful optimization to ensure high yields and purity. Researchers have reported several efficient methods for synthesizing similar compounds, emphasizing the importance of reaction conditions and catalyst selection in achieving desired outcomes.

In terms of applications, triazole-containing compounds like this one are being explored for their potential as inhibitors of key enzymes involved in disease pathways. For instance, recent studies have demonstrated that certain triazole derivatives exhibit potent inhibitory activity against kinases and proteases, which are critical targets in oncology and infectious disease research. The methylcyclohexyl group in this compound may also contribute to its ability to penetrate cellular membranes, enhancing its bioavailability.

From a materials science perspective, the 1,2,3-triazole core is known for its versatility in forming covalent networks and supramolecular assemblies. This makes 2-(2-Methylcyclohexyl)-2H-1,2,3-Triazol-4-Amine a potential building block for advanced materials such as polymers, coatings, and sensors. Recent advancements in 3D printing technologies have further expanded the scope of triazole-based materials, enabling their use in customized medical devices and electronic components.

Moreover, the compound's ability to participate in hydrogen bonding due to its amine functionality makes it an interesting candidate for studying host-guest interactions and molecular recognition processes. Researchers have utilized similar compounds as templates for designing self-assembled structures with applications in drug delivery systems and catalysis.

In conclusion, 2-(2-Methylcyclohexyl)-2H-1,2,3-Triazol-4-Amine (CAS No: 2138343-05-0) is a versatile compound with significant potential across multiple disciplines. Its unique structure combines the stability of the triazole ring with the steric and electronic properties of the methylcyclohexyl group, making it a valuable tool for both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific innovation.

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